molecular formula C14H16FN3O2 B12237441 N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine

N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine

Cat. No.: B12237441
M. Wt: 277.29 g/mol
InChI Key: LKWBNOQYWDQKNJ-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a fluorine atom at the 6th position, and a dioxane ring attached to the nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Dioxane Ring: The dioxane ring can be attached through a nucleophilic substitution reaction involving a suitable dioxane derivative and the quinazoline core.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used to investigate the interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool to study cellular processes and molecular mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
  • N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
  • N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine is unique due to its specific combination of a quinazoline core, a fluorine atom, and a dioxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-6-fluoro-N-methylquinazolin-4-amine

InChI

InChI=1S/C14H16FN3O2/c1-18(7-11-8-19-4-5-20-11)14-12-6-10(15)2-3-13(12)16-9-17-14/h2-3,6,9,11H,4-5,7-8H2,1H3

InChI Key

LKWBNOQYWDQKNJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

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